molecular formula C24H27N3O4S2 B11027669 3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11027669
M. Wt: 485.6 g/mol
InChI Key: APENEOQSVPHWJY-ZZEZOPTASA-N
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Description

3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the thiazolone and thioxo groups. Key steps include:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a diketone.

    Introduction of the Morpholinomethyl Group: This step involves a nucleophilic substitution reaction where morpholine is introduced to the pyrroloquinoline core.

    Formation of the Thiazolone Ring: This is typically achieved through a condensation reaction involving a thioamide and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, under mild to moderate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its various functional groups could interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, which are known for their biological activity.

    Thiazole Derivatives: Compounds with a thiazole ring, often used in pharmaceuticals.

    Quinoline Derivatives: Known for their use in antimalarial drugs and other therapeutic agents.

Uniqueness

What sets 3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one apart is its combination of these different moieties into a single molecule. This unique structure could provide a distinct set of properties and interactions, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[6-methoxy-11,11-dimethyl-9-(morpholin-4-ylmethyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H27N3O4S2/c1-5-26-22(29)20(33-23(26)32)18-17-11-15(30-4)10-16-14(13-25-6-8-31-9-7-25)12-24(2,3)27(19(16)17)21(18)28/h10-12H,5-9,13H2,1-4H3/b20-18-

InChI Key

APENEOQSVPHWJY-ZZEZOPTASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4CN5CCOCC5)(C)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4CN5CCOCC5)(C)C)OC)SC1=S

Origin of Product

United States

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